molecular formula C15H15ClFNO3 B2802462 2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide CAS No. 1795088-42-4

2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide

Cat. No. B2802462
M. Wt: 311.74
InChI Key: RVUBBNSATUFBTB-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative, which means it contains a carbonyl (C=O) group attached to a nitrogen atom. The presence of chloro and fluoro substituents on the phenyl ring and a furan ring attached through an ether linkage adds to the complexity of the molecule.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the phenyl ring with the appropriate halogen substituents. The furan ring could be attached through a nucleophilic substitution reaction, and the final acetamide group could be added through a condensation reaction.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The halogen substituents on the phenyl ring would add electron-withdrawing character, and the ether and amide linkages would introduce polar characteristics.



Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions. The amide group could be hydrolyzed under acidic or basic conditions to yield an acid and an amine. The ether linkage could be cleaved using strong acids. The halogen substituents on the phenyl ring could undergo nucleophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. It would likely have a relatively high boiling point due to the presence of polar groups, and it might be soluble in polar solvents due to the presence of the ether and amide groups.


Scientific Research Applications

Furan Derivatives in Medicinal Chemistry

Furan derivatives play a significant role in drug design, serving as structural units in bioactive molecules. Ostrowski (2022) reviewed the importance of furan-2-yl substituents in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and selected analogues. These compounds, featuring heteroaryl substituents like furan, have been explored for antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. This highlights the potential of the furan moiety in 2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide for similar applications (Ostrowski, 2022).

Heterocyclic Compounds in Chemical Synthesis and Biomass Conversion

Chernyshev, Kravchenko, and Ananikov (2017) discussed the conversion of plant biomass to furan derivatives, emphasizing the role of 5-hydroxymethylfurfural (HMF) and its derivatives in sustainable chemistry. Given the structural similarity, the compound could be explored for its potential as a sustainable chemical intermediate derived from biomass, aligning with efforts to utilize renewable resources in chemical synthesis (Chernyshev, Kravchenko, & Ananikov, 2017).

Acetamide Derivatives in Toxicology and Pharmacology

Kennedy (2001) provided an update on the biological effects of acetamide and its derivatives, highlighting their significance in toxicological research. Given the presence of the acetamide group in the compound of interest, this review underscores the importance of understanding the toxicological profiles of acetamide derivatives, which could inform safety assessments and therapeutic potential of new compounds (Kennedy, 2001).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The specific hazards would depend on the compound’s reactivity and toxicity, which are not known without further information.


Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and reactivity. It could be of interest in medicinal chemistry, materials science, or synthetic chemistry, among others.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed.


properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO3/c1-20-14(13-6-3-7-21-13)9-18-15(19)8-10-11(16)4-2-5-12(10)17/h2-7,14H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUBBNSATUFBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CC1=C(C=CC=C1Cl)F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide

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